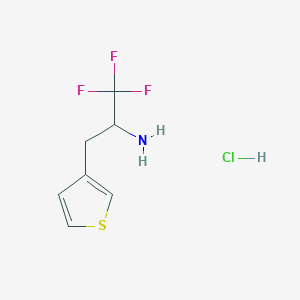

2,2,2-Trifluoro-1-thiophen-3-ylmethyl-ethylamine hydrochloride

Beschreibung

2,2,2-Trifluoro-1-thiophen-3-ylmethyl-ethylamine hydrochloride is a fluorinated ethylamine derivative featuring a thiophene ring substituted at the 3-position. Its molecular formula is C₇H₈ClF₃NS, with a molecular weight of 230.66 g/mol (calculated from atomic weights). The compound consists of a trifluoroethylamine backbone linked to a thiophen-3-ylmethyl group, forming a hydrochloride salt to enhance stability and solubility. The thiophene moiety introduces sulfur-based aromaticity, which may influence electronic properties and intermolecular interactions compared to benzene-derived analogs.

Eigenschaften

CAS-Nummer |

1187928-86-4 |

|---|---|

Molekularformel |

C7H9ClF3NS |

Molekulargewicht |

231.67 g/mol |

IUPAC-Name |

1,1,1-trifluoro-3-thiophen-3-ylpropan-2-amine;hydrochloride |

InChI |

InChI=1S/C7H8F3NS.ClH/c8-7(9,10)6(11)3-5-1-2-12-4-5;/h1-2,4,6H,3,11H2;1H |

InChI-Schlüssel |

JHLAMNYMQIPBSI-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CSC=C1CC(C(F)(F)F)N.Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Stepwise Synthesis Overview

| Step | Reaction Type | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Thiophene functionalization | Bromination or lithiation of thiophene at 3-position | Enables selective substitution |

| 2 | Introduction of trifluoroethyl group | Reaction with trifluoroethyl halides or trifluoroacetates | Requires anhydrous conditions |

| 3 | Amination | Reaction with ethylamine or protected amine derivatives | May involve reductive amination or nucleophilic substitution |

| 4 | Hydrochloride salt formation | Treatment with HCl gas or HCl in solvent | Improves compound stability and crystallinity |

Representative Synthetic Procedure

- Starting from 3-bromomethylthiophene , nucleophilic substitution with trifluoroethylamine under inert atmosphere yields the trifluoroethylamine-substituted thiophene intermediate.

- The free amine is then converted to its hydrochloride salt by bubbling dry hydrogen chloride gas through a solution of the amine in anhydrous solvent (e.g., ethanol or ether).

- Purification is achieved by recrystallization from suitable solvents.

| Parameter | Typical Range | Effect on Yield/Purity |

|---|---|---|

| Temperature | 0–50 °C | Higher temperatures favor reaction rate but may increase by-products |

| Solvent | Anhydrous ethanol, ether | Solvent polarity affects solubility and reaction kinetics |

| Reaction time | 2–24 hours | Longer times improve conversion but risk degradation |

| HCl source | Gas or ethanolic HCl | Gas phase HCl often yields higher purity salts |

Continuous flow synthesis has been reported to improve reproducibility and scalability by maintaining precise control over reaction parameters.

- The compound exhibits a molecular weight of 231.67 g/mol and molecular formula C7H9ClF3NS.

- Analytical characterization includes NMR, mass spectrometry, and elemental analysis confirming the structure and purity.

- The trifluoromethyl group enhances lipophilicity, which is beneficial for biological activity studies.

- Yields reported in literature for similar trifluoroethylamine derivatives range from moderate to high (50–90%), depending on reaction optimization.

| Method | Advantages | Disadvantages |

|---|---|---|

| Batch synthesis | Well-established, flexible | Longer reaction times, scale-up challenges |

| Continuous flow | Enhanced control, scalability | Requires specialized equipment |

| Use of HCl gas | High purity salt formation | Handling hazards, requires dry conditions |

| Ethanolic HCl | Easier handling | Lower purity, possible side reactions |

The preparation of 2,2,2-trifluoro-1-thiophen-3-ylmethyl-ethylamine hydrochloride involves multi-step synthesis starting from thiophene derivatives, with key steps including trifluoroethylation and amination, followed by salt formation with hydrochloric acid. Optimization of reaction conditions such as temperature, solvent, and HCl source is critical to maximize yield and purity. Advanced techniques like continuous flow reactors can further improve process efficiency. The compound’s unique trifluoromethyl and thiophene moieties make it a valuable target in medicinal chemistry research.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

Substitution: Halogens (chlorine, bromine), organometallic reagents (Grignard reagents), solvents like dichloromethane.

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: Amines, alcohols.

Substitution: Halogenated derivatives, organometallic complexes.

Wissenschaftliche Forschungsanwendungen

Drug Development

The compound has been investigated for its role as a precursor in synthesizing various bioactive molecules. Notably, it has been utilized in the synthesis of arachidonylethanolamide analogs, which exhibit affinity for cannabinoid receptors CB1 and CB2. These interactions suggest potential applications in pain management and neuroprotection .

Neuropharmacology

Research indicates that derivatives of this compound can act as inhibitors of beta-secretase (BACE1), an enzyme implicated in Alzheimer's disease pathology. The fluorinated structure enhances metabolic stability and lipophilicity, which are critical for crossing the blood-brain barrier . This positions the compound as a candidate for further development in neurodegenerative disease treatments.

Interaction with Biological Targets

The trifluoromethyl group enhances the compound's interaction with enzymes and receptors due to increased electron-withdrawing effects, leading to improved binding affinities. This characteristic is crucial in designing compounds that target specific biological pathways involved in disease mechanisms.

Cellular Effects

Studies have shown that this compound influences cellular signaling pathways, gene expression, and cellular metabolism. Its interactions with cannabinoid receptors are particularly noteworthy, as they play essential roles in modulating pain and inflammation responses.

Material Science Applications

The unique chemical structure of 2,2,2-Trifluoro-1-thiophen-3-ylmethyl-ethylamine hydrochloride also opens avenues for applications in material science:

- Fluorinated Polymers : The incorporation of fluorinated compounds into polymer matrices can enhance thermal stability and chemical resistance.

- Sensors : The thiophene moiety can be utilized in developing organic electronic devices and sensors due to its conductive properties.

Case Study 1: Synthesis of Arachidonylethanolamide Analogs

In a study focusing on the synthesis of arachidonylethanolamide analogs using 2,2,2-Trifluoro-1-thiophen-3-ylmethyl-ethylamine hydrochloride as a precursor, researchers demonstrated its efficacy in producing compounds with high affinity for cannabinoid receptors. These findings suggest its utility in developing new analgesic drugs.

Case Study 2: BACE1 Inhibition

Another significant investigation evaluated the efficacy of fluorinated thiadiazines derived from this compound as BACE1 inhibitors. The study highlighted their potential therapeutic effects against Alzheimer's disease by reducing amyloid plaque formation . Further research is needed to establish their clinical viability.

Wirkmechanismus

The mechanism of action of 2,2,2-Trifluoro-1-thiophen-3-ylmethyl-ethylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity towards these targets, leading to the modulation of their activity. The thiophene ring contributes to the compound’s overall stability and reactivity, facilitating its participation in various biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

The compound belongs to a class of trifluoroethylamine hydrochlorides with varying aryl or heteroaryl substituents. Key structural analogs and their properties are compared below:

Table 1: Structural and Physicochemical Comparison of Trifluoroethylamine Hydrochlorides

Key Findings:

Fluorine substituents (e.g., 4-fluorophenyl in CAS 1184980-60-6) enhance metabolic stability and electronegativity, while methoxy groups (e.g., 4-methoxyphenyl in CAS 65686-77-3) improve solubility in polar solvents .

Physicochemical Properties: The 4-methoxyphenyl analog (CAS 65686-77-3) demonstrates solubility in methanol and DMSO, suggesting the target compound may share similar solubility profiles due to its hydrochloride salt . The 3-(trifluoromethyl)phenyl derivative (CAS 1391469-75-2) exhibits higher molecular weight (279.61 g/mol) and lipophilicity, which could impact bioavailability compared to the thiophene-containing compound .

Synthetic and Application Insights: Trifluoroethylamine hydrochlorides are typically synthesized via nucleophilic substitution or reductive amination.

Biologische Aktivität

2,2,2-Trifluoro-1-thiophen-3-ylmethyl-ethylamine hydrochloride (CAS Number: 1187928-86-4) is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : CHClFNS

- Molecular Weight : 231.66 g/mol

- CAS Number : 1187928-86-4

The biological activity of 2,2,2-Trifluoro-1-thiophen-3-ylmethyl-ethylamine hydrochloride is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may act on neurotransmitter systems and exhibit anti-inflammatory properties. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.

Antimicrobial Activity

A study conducted by Grunewald et al. indicated that compounds with similar structures exhibited significant antimicrobial properties. The presence of the thiophene ring is believed to contribute to this activity by disrupting bacterial cell membranes or interfering with metabolic pathways .

Cytotoxicity and Anticancer Potential

Research has shown that derivatives of thiophene compounds can induce apoptosis in cancer cell lines. For instance, compounds similar to 2,2,2-Trifluoro-1-thiophen-3-ylmethyl-ethylamine hydrochloride have demonstrated cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and U-937 (monocytic leukemia) with IC values in the micromolar range .

| Compound | Cell Line | IC Value (µM) |

|---|---|---|

| Compound A | MCF-7 | 15.63 |

| Compound B | U-937 | 12.34 |

| 2,2,2-Trifluoro... | MCF-7 | TBD |

Neuropharmacological Effects

The compound's potential neuropharmacological effects are under investigation. Initial findings suggest it may modulate neurotransmitter release or receptor activity in the central nervous system, which could have implications for treating neurodegenerative diseases .

Case Studies

- Case Study on Anticancer Activity :

- Neuroprotective Effects :

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 2,2,2-Trifluoro-1-thiophen-3-ylmethyl-ethylamine hydrochloride to improve yield and purity?

- Methodology : Use a stepwise approach combining THF as a solvent with triethylamine (Et₃N) to neutralize HCl byproducts, as demonstrated in analogous amine hydrochloride syntheses . Monitor reaction progress via thin-layer chromatography (TLC) and isolate intermediates via column chromatography. Ensure rigorous drying under vacuum to remove residual solvents, as hygroscopicity is a concern for fluorinated compounds .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- NMR : ¹H and ¹³C NMR to confirm backbone structure, supplemented by ¹⁹F NMR to verify trifluoromethyl group integrity.

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) to validate the exact mass (195.0018 g/mol) .

- FTIR : Identify functional groups (e.g., amine hydrochloride, C-F stretches) and compare with computational predictions .

Q. What safety protocols are essential for handling this hygroscopic and potentially toxic compound?

- Methodology : Use nitrile gloves, protective eyewear, and fume hoods during synthesis. Store the compound in airtight containers under inert gas (e.g., argon) to mitigate hygroscopic degradation. Emergency measures include rinsing exposed skin/eyes with water and consulting medical professionals immediately .

Q. How should researchers prepare stock solutions given solubility limitations?

- Methodology : Dissolve in polar aprotic solvents like DMSO or ethanol (5–10 mg/mL) . For aqueous buffers, pre-warm to 37°C and sonicate to enhance dispersion. Centrifuge to remove insoluble particulates before use .

Advanced Research Questions

Q. How can structural contradictions in solubility data across solvents be resolved experimentally?

- Methodology :

- Solubility Screening : Use a multi-solvent approach (e.g., water, DMF, chloroform) at varying temperatures (25–50°C).

- Hansen Solubility Parameters : Model solvent interactions to rationalize discrepancies, accounting for the compound’s fluorine and thiophene moieties .

Q. What strategies improve X-ray crystallography outcomes for this compound, considering fluorine’s electron density?

- Methodology :

- Crystallization : Optimize slow evaporation in ethanol/water mixtures to grow single crystals.

- Refinement : Use SHELXL for high-resolution data, leveraging fluorine’s strong scattering factors. Address twinning or disorder with iterative refinement cycles .

Q. How does the thiophen-3-ylmethyl group influence reactivity compared to non-heterocyclic analogs?

- Methodology :

- Comparative Reactivity Studies : Perform nucleophilic substitution reactions (e.g., with alkyl halides) alongside control compounds lacking the thiophene ring.

- Computational Analysis : Use density functional theory (DFT) to map electron density distribution and predict regioselectivity .

Q. What computational approaches are suitable for studying structure-activity relationships (SAR) in fluorinated analogs?

- Methodology :

- Molecular Docking : Screen against biological targets (e.g., enzymes) to assess binding affinity changes induced by fluorine substitution.

- Pharmacophore Modeling : Integrate electrostatic potential maps to evaluate fluorine’s impact on bioactivity .

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.